Penbutolol

Description

Evolution of Beta-Adrenergic Antagonists: A Research Perspective

The research into beta-adrenergic antagonists began in the late 1950s, fundamentally altering the approach to treating cardiovascular diseases. The initial concept, pioneered by Sir James Black, focused on blocking the effects of catecholamines on the heart to reduce myocardial oxygen demand in conditions like angina pectoris. revespcardiol.orgnih.gov This led to the development of the first clinically used beta-blocker, propranolol (B1214883), a non-selective agent. revespcardiol.orgnih.govwikipedia.orgwikipedia.org

The discovery of distinct beta-adrenergic receptor subtypes (β1, β2, and later β3) spurred research into developing more selective compounds. revespcardiol.orgtandfonline.com This research aimed to create drugs that could target specific receptor subtypes to potentially enhance therapeutic effects and reduce off-target interactions. The evolution has seen the introduction of cardioselective beta-blockers (primarily blocking β1 receptors) and later, third-generation beta-blockers with additional properties like vasodilation through mechanisms such as alpha-1 blockade or beta-3 activation. revespcardiol.orgresearchgate.net

Research has also explored the concept of intrinsic sympathomimetic activity (ISA), where a beta-blocker can act as a partial agonist, stimulating the receptor to a limited extent while still blocking the effects of full agonists like norepinephrine (B1679862) and epinephrine (B1671497). drugbank.comnih.govontosight.ai Early beta-blockers with ISA, such as dichloroisoproterenol (B1670464) (DCI) and pronethalol, were synthesized but had limitations. nih.gov Subsequent research led to the development of agents with less pronounced ISA, including pindolol, carteolol, and penbutolol, which were approved for clinical use. nih.gov The research perspective on beta-blockers has thus shifted from simple receptor blockade to understanding the nuances of receptor subtype selectivity, partial agonism, and additional pharmacological properties. tandfonline.comresearchgate.net

Contextualizing Penbutolol within Non-Selective Beta-Blocker Research

Penbutolol is characterized as a non-selective beta-adrenergic receptor antagonist, demonstrating affinity for both β1 and β2 receptors. drugbank.comwikipedia.orgnih.govnih.gov This places it in the same category as early beta-blockers like propranolol. revespcardiol.orgwikipedia.orgwikipedia.org However, a key distinguishing feature of penbutolol highlighted in research is its intrinsic sympathomimetic activity (ISA). drugbank.comontosight.aiwikipedia.orgnih.govnih.govnih.gov This means that while it blocks the effects of endogenous catecholamines, it also exerts a mild stimulating effect on beta-adrenergic receptors. drugbank.comontosight.aiwikipedia.org Experimental studies in reserpinized rats, where norepinephrine is depleted, showed a dose-dependent increase in heart rate with intravenous penbutolol, suggesting ISA. drugbank.comfda.govrxlist.com In human studies, the decrease in heart rate with penbutolol has been noted as similar to that seen with propranolol. drugbank.comfda.govrxlist.com

Research comparing penbutolol to other non-selective beta-blockers, such as propranolol, has investigated their respective pharmacological profiles and effects. Studies have shown that penbutolol's beta-blocking potency is approximately four times that of propranolol. fda.govrxlist.com Research has also explored the duration of action, with studies indicating that significant beta-blockade with penbutolol persists for at least 24 hours after administration. nih.gov

The presence of ISA in penbutolol has been a point of research interest, with the hypothesis that this property might mitigate some of the potential negative effects associated with pure beta-blockade, such as pronounced bradycardia. ontosight.ai Research into penbutolol's interaction with receptors extends beyond adrenergic receptors; it has also shown high binding affinity to the 5-hydroxytryptamine receptor 1A with antagonistic effects, a characteristic being investigated for its potential implications in antidepressant therapy. drugbank.comdrugbank.com

Research findings have indicated that penbutolol, like other non-selective beta-blockers, lowers blood pressure and reduces heart rate. cochrane.orgnih.gov A comparison study between penbutolol and propranolol in hypertensive patients found that both compounds significantly reduced blood pressure and evoked a commensurate decrease in heart rate, with no significant difference in the magnitude of these responses between the two drugs. nih.gov

Data from research on non-selective beta-blockers, including penbutolol and propranolol, indicates their effectiveness in reducing blood pressure and heart rate in patients with mild-to-moderate hypertension. cochrane.org

| Non-selective Beta-Blocker | Effect on Systolic Blood Pressure (mmHg) | Effect on Diastolic Blood Pressure (mmHg) | Effect on Heart Rate (bpm) |

| Penbutolol | -10 (approximate average for non-selective class) cochrane.org | -7 (approximate average for non-selective class) cochrane.org | -12 (approximate average for non-selective class) cochrane.org |

| Propranolol | -10 (approximate average for non-selective class) cochrane.org | -7 (approximate average for non-selective class) cochrane.org | -12 (approximate average for non-selective class) cochrane.org |

Note: The data presented for blood pressure and heart rate reduction represents approximate average findings for non-selective beta-blockers as a class, including penbutolol and propranolol, based on research in patients with mild-to-moderate hypertension. cochrane.org

Current Research Landscape and Knowledge Gaps Pertaining to Penbutolol

The current research landscape concerning penbutolol appears to involve ongoing investigations into its specific pharmacological properties and potential broader applications beyond its traditional use. While penbutolol has been approved for the management of hypertension, research continues to explore its detailed mechanisms of action and comparative effectiveness. drugbank.comdrugbank.com

One area of ongoing research interest is the clinical relevance of penbutolol's intrinsic sympathomimetic activity (ISA). While experimental studies have demonstrated this property, its precise impact on clinical outcomes compared to beta-blockers without ISA remains a subject of investigation. drugbank.comontosight.aifda.govrxlist.com Research is needed to fully elucidate how ISA influences long-term cardiovascular effects and patient responses.

Another area of research pertains to penbutolol's interaction with receptors other than beta-adrenergic receptors, such as the observed high binding affinity to the 5-hydroxytryptamine receptor 1A. drugbank.comdrugbank.com The implications of this interaction, particularly in areas like antidepressant therapy, are being explored, representing a potential avenue for new research and understanding of penbutolol's pharmacological profile. drugbank.comdrugbank.com

Despite research demonstrating the sustained beta-blocking effect of single daily doses of penbutolol for at least 24 hours, some earlier studies on angina prophylaxis were not specifically designed to conclusively prove this duration of beneficial effects throughout a 24-hour interval. nih.gov This highlights a knowledge gap requiring further research to provide more definitive evidence.

Furthermore, while research has provided insights into penbutolol's hemodynamic effects, such as reduction in cardiac index and heart rate without significant change in total peripheral resistance during chronic administration, ongoing research may delve deeper into the long-term implications of these effects and how they compare to newer generations of beta-blockers or other antihypertensive agents. rxlist.com

The general research landscape for beta-blockers continues to evolve, with ongoing large-scale randomized controlled trials investigating their effectiveness in various conditions and exploring their effects on quality of life, which could indirectly inform future research directions for individual agents like penbutolol. diva-portal.org Knowledge gaps also exist in understanding drug-induced liver injury across various medications, including beta-blockers, suggesting a need for further research in this area. duke.edu

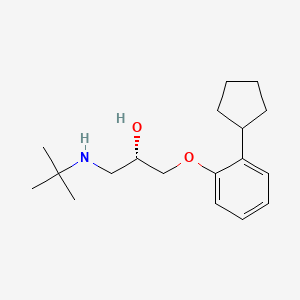

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO2/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXKVJAGOJTNJS-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](COC1=CC=CC=C1C2CCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38363-32-5 (sulfate (2:1) salt) | |

| Record name | Racemic Penbutolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036507489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023428 | |

| Record name | Penbutolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Penbutolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.12e-02 g/L | |

| Record name | Penbutolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

38363-40-5, 36507-48-9, 38363-32-5 | |

| Record name | Penbutolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38363-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racemic Penbutolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036507489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penbutolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038363405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penbutolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01359 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Penbutolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-bis[di-tert-butyl[3-(2-cyclopentylphenoxy)-2-hydroxypropyl]ammonium] sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(tert-butylamino)-3-(o-cyclopentylphenoxy)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENBUTOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78W62V43DY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Penbutolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Pharmacological Mechanisms and Molecular Interactions of Penbutolol

Beta-Adrenergic Receptor Antagonism: Investigating Ligand-Receptor Binding Dynamics

Penbutolol exerts its primary pharmacological effects by blocking beta-adrenergic receptors ontosight.ai. This competitive inhibition prevents endogenous catecholamines, such as adrenaline (epinephrine) and noradrenaline (norepinephrine), from binding to these receptors and eliciting their typical sympathetic responses ontosight.aidrugs.com.

Elucidation of Beta-1 Adrenergic Receptor Interactions

Penbutolol blocks beta-1 receptors, which are predominantly found in the heart ontosight.aidrugs.com. The activation of beta-1 receptors by catecholamines stimulates a G protein coupled pathway, leading to the conversion of ATP to cyclic AMP (cAMP) drugbank.com. Increased cAMP levels activate protein kinase A (PKA), which in turn affects calcium ion movement in heart muscle, increasing heart rate drugbank.com. By blocking beta-1 receptors, penbutolol inhibits this cascade, resulting in a decrease in heart rate and contractility ontosight.aidrugbank.com. This action is a key mechanism by which penbutolol lowers blood pressure ontosight.ai. Penbutolol acts on beta-1 adrenergic receptors in both the heart and the kidney drugbank.com.

Characterization of Beta-2 Adrenergic Receptor Interactions

In addition to beta-1 receptors, penbutolol also blocks beta-2 adrenergic receptors drugbank.com. Beta-2 receptors are located in the smooth muscle of blood vessels and bronchi ontosight.aidrugs.com. While blocking beta-2 receptors can potentially lead to bronchoconstriction and vasoconstriction, the intrinsic sympathomimetic activity of penbutolol may help to mitigate these effects to some extent ontosight.ai.

Intrinsic Sympathomimetic Activity (ISA) at Beta-Adrenergic Receptors: Mechanistic Studies

Penbutolol possesses intrinsic sympathomimetic activity (ISA), meaning it acts as a partial agonist at beta-adrenergic receptors ontosight.aidrugbank.comdrugs.com. This property allows penbutolol to partially activate the beta receptor while simultaneously blocking the binding of full agonists like norepinephrine (B1679862) drugs.com. The mild agonist effect can provide some baseline sympathetic activity, potentially reducing the risk of excessive bradycardia that can be associated with beta-blockers lacking ISA ontosight.aiontosight.aiwikipedia.org. Experimental studies in reserpinized (norepinephrine-depleted) rats showed a dose-dependent increase in heart rate with intravenous penbutolol, suggesting ISA drugbank.com. However, human studies have shown heart rate decreases similar to those observed with propranolol (B1214883) drugbank.com. The ISA property of penbutolol is considered beneficial for patients who require beta blockade but may be at risk for severe bradycardia ontosight.aiwikipedia.org.

Non-Adrenergic Receptor Interactions: Advanced Studies

Beyond its primary effects on adrenergic receptors, penbutolol has demonstrated interactions with other receptor systems.

Affinity and Antagonistic Effects at 5-Hydroxytryptamine Receptor 1A (5-HT1A): Implications for Neuropharmacology

Penbutolol exhibits high binding affinity to the 5-hydroxytryptamine receptor 1A (5-HT1A) and demonstrates antagonistic effects at this receptor drugbank.comdrugbank.com. This characteristic is being investigated for its potential implications in neuropharmacology, particularly in the context of antidepressant therapy drugbank.comdrugbank.com. Studies have shown that (-)-penbutolol can counteract the effects of the specific 5-HT1A receptor agonist 8-OH-DPAT in animal models, indicating antagonism at both postsynaptic and somatodendritic 5-HT1A receptors nih.gov. In vivo and in vitro studies have shown that penbutolol occupies human 5-HT1A receptors nih.gov. The interaction of penbutolol with 5-HT1A receptors suggests its potential as an adjunct to selective serotonin (B10506) reuptake inhibitors (SSRIs) in treating major depression nih.govnih.gov.

Investigation of Sodium Channel Blocking Actions

Some beta-blockers are known to possess membrane stabilizing activity, which is related to the blockade of sodium channels drugs.comdynamed.comcvpharmacology.com. This effect is similar to that of Class I antiarrhythmic drugs msdmanuals.commcgill.ca. While not a primary mechanism of action at therapeutic doses, some beta-blockers can inhibit sodium channels at high concentrations mcgill.ca. Studies have investigated the effects of penbutolol on lidocaine (B1675312) kinetics, suggesting that penbutolol increases the volume of distribution of lidocaine nih.govrxlist.com. This observation, while not directly demonstrating sodium channel blockade by penbutolol, indicates an interaction that could potentially be related to effects on ion channels or tissue distribution nih.gov. However, the most toxic beta-blockers with significant membrane stabilizing effects (sodium channel blockade) at toxic doses include propranolol mcgill.ca.

Intracellular Signal Transduction Modulation

The binding of penbutolol to beta-adrenergic receptors impacts downstream intracellular signaling pathways, modulating key components involved in cardiac function and other physiological responses regulated by the sympathetic nervous system drugbank.comnih.gov.

Impact on G-Protein Coupled Receptor Signaling Pathways

Beta-adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are activated by catecholamines such as norepinephrine and epinephrine (B1671497) wikipedia.orgrevespcardiol.org. Upon activation, these receptors interact with coupled G proteins drugbank.comnih.govrevespcardiol.org. Specifically, beta-1 (β1) and beta-2 (β2) adrenergic receptors are primarily coupled to the stimulatory G protein (Gs) wikipedia.orgrevespcardiol.orgahajournals.orgcvpharmacology.com. Penbutolol, as a beta-adrenergic receptor antagonist, competitively inhibits the binding of catecholamines to these receptors ontosight.ai. This blockade prevents the activation of the coupled Gs protein drugbank.comnih.gov. While β1 and β2 receptors predominantly couple to Gs, β2 receptors can also couple to the inhibitory G protein (Gi) revespcardiol.orgahajournals.orgresearchgate.net. The interaction with Gi can lead to different downstream effects compared to Gs coupling wikipedia.orgresearchgate.net. Penbutolol's non-selective nature means it affects both β1 and β2 receptors drugbank.comwikipedia.orgnih.gov.

Regulation of Adenylate Cyclase and Cyclic AMP Production

The Gs protein, when activated by a stimulated beta-adrenergic receptor, dissociates into its subunits, and the Gαs subunit then activates the enzyme adenylyl cyclase (AC) drugbank.comnih.govrevespcardiol.orgahajournals.orgcvpharmacology.comuio.no. Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) drugbank.comnih.govrevespcardiol.orgahajournals.orgcvpharmacology.comuio.no. cAMP acts as a crucial second messenger in various intracellular processes ahajournals.orgcvpharmacology.comuio.no. By blocking the activation of beta-adrenergic receptors, penbutolol reduces the stimulation of Gs protein, thereby decreasing the activity of adenylyl cyclase drugbank.comnih.gov. This leads to a reduction in the intracellular concentration of cAMP drugbank.comnih.govwikipedia.orgcvpharmacology.com. The regulation of cAMP levels is also influenced by phosphodiesterases (PDEs), which degrade cAMP uio.no.

Effects on Protein Kinase A (PKA) Activation and Calcium Ion Dynamics

The increase in intracellular cAMP levels typically leads to the activation of protein kinase A (PKA) drugbank.comnih.govwikipedia.orgrevespcardiol.orgcvpharmacology.comuio.nonih.gov. PKA is a key enzyme that phosphorylates various target proteins within the cell, mediating many of the downstream effects of beta-adrenergic signaling wikipedia.orgrevespcardiol.orgcvpharmacology.comnih.gov. In cardiac muscle, PKA-mediated phosphorylation affects the movement of calcium ions (Ca2+) drugbank.comnih.govrevespcardiol.orgcvpharmacology.com. PKA can phosphorylate L-type calcium channels, increasing calcium entry into the cell, and also influence calcium release from the sarcoplasmic reticulum via ryanodine (B192298) receptors revespcardiol.orgcvpharmacology.com. This modulation of calcium dynamics is critical for regulating heart rate and contractility drugbank.comnih.govcvpharmacology.com. By reducing cAMP production through beta-adrenergic receptor blockade, penbutolol consequently decreases PKA activation drugbank.comnih.gov. This diminished PKA activity leads to altered calcium handling within cardiac cells, contributing to decreased heart rate and contractility drugbank.comnih.gov.

Renin-Angiotensin System Modulation: Research on Plasma Renin Activity Reduction

Here is a table summarizing some research findings on penbutolol's effect on plasma renin activity:

| Study Population | Treatment Regimen | Effect on Basal Plasma Renin Activity | Effect on Stimulated Plasma Renin Activity | Source |

| Patients with moderate hypertension | 2-4 mg orally (short term) | Fall observed | Not specified | nih.gov |

| Patients with moderate hypertension | 20-30 mg twice daily (prolonged) | Inhibited production | Inhibited production following work | nih.gov |

| Normal subjects and hypertensive patients | Not specified | Decreases | Not specified | fda.govwikidoc.org |

| Hypertensive patients | Penbutolol vs Metoprolol | Reduced | Penbutolol abolished response to work | nih.gov |

This table illustrates the consistent finding across multiple studies that penbutolol leads to a reduction in plasma renin activity.

Pharmacodynamics and Systemic Physiological Effects in Research Models

Cardiovascular Hemodynamic Investigations

Cardiac Index and Heart Rate Regulation Studies

Acute intravenous administration of penbutolol in doses ranging from 0.1 to 4 mg has been shown to induce significant reductions in heart rate and cardiac output in research models fda.govwikidoc.org. Chronic administration of penbutolol to hypertensive patients results in a hemodynamic pattern characteristic of beta-adrenergic blocking drugs, including a reduction in cardiac index and heart rate at rest and during exercise fda.govwikidoc.org. Studies comparing penbutolol with other beta-blockers like acebutolol (B1665407) and propranolol (B1214883) in patients with stable angina pectoris have indicated that penbutolol may result in less depression of exercise cardiac performance nih.gov. This observation is consistent with the understanding that the ISA of a beta-blocking drug can offset the depression of cardiac performance, particularly at rest nih.gov.

| Hemodynamic Variable (Acute IV Administration) | Observed Change |

|---|---|

| Heart Rate | Significant Reduction fda.govwikidoc.org |

| Cardiac Output | Significant Reduction fda.govwikidoc.org |

| Stroke Volume Index | Significant Reduction fda.gov |

| Stroke Work | Significant Reduction fda.gov |

| Stroke Work Index | Significant Reduction fda.gov |

| Left Ventricular Maximum dP/dt | Significant Reduction fda.gov |

| Total Peripheral Resistance | Increased fda.gov |

| Hemodynamic Variable (Chronic Administration in Hypertension) | Observed Change |

|---|---|

| Cardiac Index (Rest and Exercise) | Reduction fda.govwikidoc.org |

| Heart Rate (Rest and Exercise) | Reduction fda.govwikidoc.org |

| Systolic Blood Pressure (Rest and Exercise) | Reduction fda.govwikidoc.org |

| Diastolic Blood Pressure (Rest and Exercise) | Reduction fda.govwikidoc.org |

| Heart Rate and Mean Arterial Pressure Product (Rest and Exercise) | Reduction fda.govwikidoc.org |

| Total Peripheral Resistance | No significant change fda.govwikidoc.org |

Systolic and Diastolic Blood Pressure Modulation Research

Penbutolol has been observed to reduce both systolic and diastolic blood pressure in research settings fda.govwikidoc.orgnih.govtaylorandfrancis.comnih.govnih.gov. Following acute intravenous administration, reductions in systolic pressure and mean arterial pressure have been reported fda.govwikidoc.org. In clinical trials involving patients with mild to moderate hypertension, daily oral doses of penbutolol have resulted in reductions in supine and standing systolic and diastolic blood pressures fda.govwikidoc.org. The magnitude of these reductions has been described as generally small in most studies, typically a change of 5 to 8 mmHg for systolic and 3 to 5 mmHg for diastolic pressure compared to placebo, measured 24 hours after dosing fda.govwikidoc.org. Studies have also shown that the largest percentage reduction in blood pressure can be recorded in patients with more severe hypertension nih.gov.

Left Ventricular Contractility Assessment

Research indicates that penbutolol causes a reduction in left ventricular contractility fda.govwikidoc.org. Assessments of inotropic changes have utilized parameters such as myocardial contractility index [LV dp-dt/11 T] and the slope of the regression line relating LV dp/dt to LVED during incremental pacing nih.govnih.gov. Studies comparing penbutolol's effect on myocardial contractility to that of propranolol have found a significant negative inotropic effect of a similar order for both drugs at the respective doses studied nih.govnih.gov.

Coronary Blood Flow Redistribution Studies

Studies investigating the effects of penbutolol on coronary blood flow redistribution have been conducted in animal models, such as dogs wikipedia.orgnih.gov. Research using l-penbutolol, the levorotatory isomer, has shown a reduction in transmural coronary blood flow and induced its redistribution from the epicardium to the endocardium in both ischemic and nonischemic areas of the canine left ventricle nih.gov. This effect was observed to be abolished under conditions such as atrial pacing or after bilateral stellectomy or in the presence of phenoxybenzamine (B1677643) nih.gov. In contrast, d-penbutolol did not induce coronary blood flow redistribution nih.gov. These findings suggest that the redistribution phenomenon with l-penbutolol is contingent upon achieving both beta adrenoceptor blockade-induced bradycardia and a reinforcement of alpha adrenoceptors-mediated coronary vasoconstrictor tone nih.gov.

Electrocardiographic Interval Analysis: RR and QT Intervals

Penbutolol influences electrocardiographic intervals, particularly the RR and QT intervals, as a consequence of its effect on heart rate nih.gov. Beta-blockers, including penbutolol, typically decrease heart rate, which in turn affects the RR interval fda.govwikidoc.orgnih.gov. The QT interval is inversely related to heart rate, and changes in heart rate influence its duration biomedres.usphysiology.org. Studies evaluating the effect of different beta-blockers on the QTc (heart rate-corrected QT) interval have shown varied responses nih.gov. Penbutolol was observed to shorten the QTc interval after the first week of treatment, with the effect shifting toward pretreatment values during the second week nih.gov. The physiological correlation between QT and RR intervals was slightly modified by penbutolol nih.gov.

Renal Physiological Responses: Glomerular Filtration Rate Studies

The effect of penbutolol on glomerular filtration rate (GFR) has been examined in research models and hypertensive patients with renal insufficiency nih.govuni.lu. Acute or chronic administration of most beta-blockers is associated with a fall in renal blood flow and GFR nih.gov. However, studies with penbutolol have yielded varied results nih.govnih.gov. In one study involving healthy males, oral administration of penbutolol at a dose of 40 mg daily for 7 consecutive days significantly increased GFR by 16% relative to placebo nih.gov. This observed increase was postulated to be potentially due to increased cardiac output at rest, attributed to penbutolol's moderate beta-adrenomimetic activity nih.gov. Conversely, a single acute intravenous dose of 4 mg penbutolol did not influence GFR in the same study nih.gov. In hypertensive patients with renal insufficiency, penbutolol produced a fall in pulse rate and blood pressure in some individuals, but effective renal plasma flow and GFR did not change significantly nih.gov.

Neurophysiological Effects: Research on Psychomotor Function

Research investigating the neurophysiological effects of penbutolol has included studies examining its impact on psychomotor function. One study utilized a double-blind, three-part crossover design in 12 normal subjects to assess the effects of single oral doses of penbutolol (40 mg), propranolol (160 mg), and a placebo on psychomotor performance rxlist.comnih.gov. Psychomotor performance was evaluated using a Random Stimulus Generator/Complex Reaction Timer, which measured parameters such as visual and auditory reaction time, vigilance, discrimination, and accuracy dtic.mil.

Findings from this research indicated that both penbutolol and propranolol significantly increased complex reaction times at 3 hours following administration when compared to the placebo group nih.gov. This effect was statistically significant (P < 0.001) nih.gov. However, by 24 hours post-dosing, the mean complex reaction times for both penbutolol and propranolol were not significantly different from placebo, suggesting that the acute impairment in complex reaction time was transient nih.gov.

The key findings from this study on complex reaction times are summarized in the table below:

| Treatment | Time Post-Dosing | Effect on Complex Reaction Time (vs. Placebo) | Statistical Significance (P value) |

| Penbutolol (40 mg) | 3 hours | Significantly Increased | < 0.001 |

| Propranolol (160 mg) | 3 hours | Significantly Increased | < 0.001 |

| Penbutolol (40 mg) | 24 hours | Not Significantly Different | Not specified (implied > 0.05) |

| Propranolol (160 mg) | 24 hours | Not Significantly Different | Not specified (implied > 0.05) |

Additionally, research has explored the interaction of penbutolol with other substances on psychomotor performance. In one study, the combination of penbutolol and alcohol was observed to increase the number of errors in an eye-hand psychomotor function test rxlist.com.

While some general associations between beta-blocker use and psychomotor slowing or sedation have been noted, particularly with lipophilic agents like penbutolol pcom.edutaylorandfrancis.com, the controlled research specifically on penbutolol highlights an acute, transient increase in complex reaction times following a single dose nih.gov. The potential for interaction with central nervous system depressants like alcohol to further impair psychomotor function has also been indicated in research rxlist.com.

Pharmacokinetics and Biotransformation Research

Distribution Studies: Plasma Protein Binding Research and Volume of Distribution

Metabolism and Biotransformation Pathways

Penbutolol undergoes extensive metabolism in the liver. drugbank.comnih.govfda.govrxlist.comwikidoc.orgsemanticscholar.orgcsic.es The biotransformation pathways primarily involve hydroxylation and glucuroconjugation. drugbank.comfda.govrxlist.comwikidoc.orgsemanticscholar.orgcsic.es

Hepatic Metabolism: Hydroxylation and Glucuroconjugation Research

Hepatic metabolism is the primary route of penbutolol biotransformation. drugbank.comnih.govfda.govrxlist.comwikidoc.orgsemanticscholar.orgcsic.es This process involves the addition of hydroxyl groups (hydroxylation) and conjugation with glucuronic acid (glucuroconjugation). drugbank.comfda.govrxlist.comwikidoc.orgsemanticscholar.orgcsic.es These reactions convert penbutolol into more polar metabolites, facilitating their excretion from the body. drugbank.comnih.gov Research suggests that the oxidative pathway, leading to hydroxylation, is more stereosensitive than the conjugative pathway in humans. nih.gov

Identification and Characterization of Metabolites: Glucuronide and 4-Hydroxy Metabolite

Key metabolites of penbutolol that have been identified and characterized include penbutolol glucuronides and 4-hydroxy penbutolol. drugbank.comwikidoc.orgsemanticscholar.orgnih.govwjpsonline.com The glucuronide conjugate is considered a major metabolite. capes.gov.brwikidoc.orgnih.gov The 4-hydroxy penbutolol metabolite has been detected in plasma and urine, albeit in small quantities. fda.govwikidoc.org

Active Metabolite Investigation and Hysteresis Phenomena

The 4-hydroxy penbutolol metabolite has been described as a semi-active metabolite. drugbank.comsemanticscholar.orgnih.gov Studies have investigated its activity, indicating it is less potent than the parent compound. In isolated guinea-pig trachea, it showed 1/8 to 1/15 times the activity of penbutolol in blocking isoproterenol-induced beta-adrenergic receptor responses. fda.govwikidoc.org In anesthetized dogs, its potency ranged from 1/8 to 1 times that of the parent compound. fda.govwikidoc.org

The concept of hysteresis in pharmacokinetic/pharmacodynamic relationships suggests that the relationship between drug concentration and effect is not always direct and can involve time delays or disequilibrium, potentially due to active metabolites or other factors. nih.gov While the search results mention the semi-active 4-hydroxy metabolite, specific detailed research on hysteresis phenomena directly related to penbutolol and its active metabolite in humans was not extensively provided, beyond the general concept of active metabolites contributing to prolonged drug action. nih.govsemanticscholar.org

Elimination and Excretion Research: Renal Clearance of Parent Compound and Metabolites

The metabolites of penbutolol are primarily excreted in the urine. drugbank.comnih.govfda.govrxlist.comwikidoc.org When radiolabeled penbutolol was administered to humans, approximately 90% of the radioactivity was recovered in the urine, indicating that the majority of the dose is eliminated via renal excretion of metabolites. fda.govwikidoc.org Less than 4% of the administered dose is excreted unchanged in the urine, highlighting the extensive metabolism penbutolol undergoes. semanticscholar.orgnih.gov

The plasma elimination half-life of unchanged penbutolol is approximately 5 hours in normal subjects. drugbank.comfda.govrxlist.comwikidoc.orgcsic.es The conjugated penbutolol metabolite has a longer plasma elimination half-life, approximately 20 hours in healthy persons, 25 hours in healthy elderly persons, and significantly longer (100 hours) in patients on renal dialysis. drugbank.comfda.govwikidoc.org This suggests that accumulation of the penbutolol conjugate can be expected in individuals with renal insufficiency. fda.govwikidoc.org

Here is a summary of key pharmacokinetic parameters:

| Parameter | Value | Source |

| Absorption | >90% | drugbank.comnih.govwikipedia.org |

| Peak Plasma Concentration Time | 2-3 hours | fda.govrxlist.com |

| Plasma Protein Binding | 80-98% | drugbank.comfda.govrxlist.comwikidoc.org |

| Plasma Half-life (Parent) | ~5 hours (normal subjects) | drugbank.comfda.govrxlist.comwikidoc.orgcsic.es |

| Plasma Half-life (Conjugated) | ~20 hours (healthy) | drugbank.comfda.govwikidoc.org |

| Excretion Route | Primarily urine (as metabolites) | drugbank.comnih.govfda.govrxlist.comwikidoc.org |

| Unchanged Drug in Urine | <4% of administered dose | semanticscholar.orgnih.gov |

Pharmacokinetic Variability: Age and Renal Impairment Effects

The pharmacokinetic profile of penbutolol can be influenced by physiological changes associated with aging and impaired renal function. Understanding these variations is crucial for predicting drug exposure and potential accumulation.

Age Effects

While some studies suggest that response rates to penbutolol are unaffected by age, age-related physiological changes can impact drug disposition fda.govwikidoc.orgmayoclinic.org. Advancing age is often associated with a decline in organ function, including reduced renal and hepatic clearance, and alterations in body composition such as increased body fat and decreased total body water and lean body mass nih.govresearchgate.netaging-longevity.org.ua. These changes can potentially influence the volume of distribution and elimination half-life of lipophilic drugs like penbutolol nih.govresearchgate.net.

Specifically, the elimination half-life of conjugated penbutolol has been observed to be slightly longer in healthy elderly persons compared to healthy younger individuals fda.govwikidoc.orgdrugbank.com.

| Population | Conjugated Penbutolol Half-life (approximate) |

| Healthy Younger Adults | 20 hours |

| Healthy Elderly Persons | 25 hours |

Despite these changes in metabolites, some sources indicate no significant difference in the plasma half-life of the parent penbutolol compound in healthy elderly persons fda.govwikidoc.org. However, it is noted that elderly patients are more likely to have age-related organ problems (liver, kidney, heart) that might necessitate caution and dose adjustment mayoclinic.orgdrugs.com.

Renal Impairment Effects

Renal function plays a significant role in the elimination of penbutolol metabolites. While the kinetics of the unchanged penbutolol compound may not be significantly altered by renal impairment, the elimination of its conjugates is notably affected nih.gov.

Studies in hypertensive patients with varying degrees of renal impairment have shown that the elimination half-life of conjugated penbutolol is markedly prolonged in the presence of reduced renal function fda.govwikidoc.orgdrugbank.com.

| Population | Conjugated Penbutolol Half-life (approximate) |

| Healthy Persons | 20 hours |

| Patients on Renal Dialysis | 100 hours |

This substantial increase in the half-life of the conjugated metabolite in patients on renal dialysis suggests that accumulation of penbutolol conjugate can be expected with multiple dosing in individuals with renal insufficiency fda.govwikidoc.org.

Research indicates that approximately 90% of the radioactivity after administration of radiolabeled penbutolol is excreted in the urine, primarily as metabolites fda.govwikidoc.org. About one-sixth of the dose is recovered as penbutolol conjugate in the urine fda.govwikidoc.org. The hydroxylation of penbutolol appears to be negligible, with conjugation being the primary route of elimination nih.gov.

While some sources suggest that dosage adjustment may not be necessary in mild renal insufficiency, the significant accumulation of the conjugated metabolite in severe renal impairment, particularly in patients on dialysis, indicates that careful consideration of renal function is warranted nih.gov. Renal impairment can affect various pharmacokinetic processes, including elimination, and the degree of change in drug exposure should be evaluated mhmedical.comslideshare.neteuropa.eu.

| Analyte | Healthy Persons Half-life (approximate) | Healthy Elderly Half-life (approximate) | Patients on Renal Dialysis Half-life (approximate) |

| Penbutolol (Parent Drug) | 5 hours | No significant difference noted | No significant difference noted |

| Conjugated Penbutolol | 20 hours | 25 hours | 100 hours |

| Population | Penbutolol (Parent Drug) Plasma Half-life (approximate) | Conjugated Penbutolol Plasma Half-life (approximate) |

| Healthy Persons | 5 hours fda.govwikidoc.orgdrugbank.com | 20 hours fda.govwikidoc.orgdrugbank.com |

| Healthy Elderly Persons | No significant difference noted fda.govwikidoc.org | 25 hours fda.govwikidoc.orgdrugbank.com |

| Patients on Renal Dialysis | No significant difference noted fda.govwikidoc.org | 100 hours fda.govwikidoc.orgdrugbank.com |

Preclinical Research and Animal Models

In Vivo Pharmacological Models

In vivo studies have been instrumental in characterizing the effects of penbutolol on the sympathetic nervous system and its interaction with adrenergic receptors.

Experimental studies in reserpinized rats have been conducted to assess the intrinsic sympathomimetic activity of penbutolol. Reserpine is known to deplete norepinephrine (B1679862) stores, allowing for the detection of compounds that can directly stimulate adrenergic receptors. Studies showed a dose-dependent increase in heart rate in reserpinized rats when penbutolol was administered intravenously at doses ranging from 0.25 to 1.0 mg/kg. fda.govdrugbank.comwikidoc.orgnih.gov This observation suggests that penbutolol possesses some intrinsic sympathomimetic activity in this model. fda.govdrugbank.comwikidoc.orgnih.gov

Table 1: Penbutolol Intrinsic Sympathomimetic Activity in Reserpinized Rats

| Animal Model | Treatment | Dose Range (Intravenous) | Observed Effect | Indication |

| Reserpinized Rats | Penbutolol | 0.25 to 1.0 mg/kg | Increased heart rate | Intrinsic sympathomimetic activity |

Note: This table is based on findings suggesting dose-dependent increases in heart rate in reserpinized rats treated with penbutolol. fda.govdrugbank.comwikidoc.orgnih.gov

The beta-blocking potency of penbutolol has been evaluated by its ability to antagonize responses induced by isoproterenol, a beta-adrenergic agonist. In isolated guinea pig trachea, penbutolol's oxidative metabolite, 4-hydroxy penbutolol, was found to be 1/8 to 1/15 times as active as the parent compound in blocking isoproterenol-induced beta-adrenergic receptor responses. fda.govwikidoc.org In anesthetized dogs, this metabolite was found to be 1/8 to 1 times as potent as the parent compound in blocking isoproterenol-induced beta-adrenergic receptor responses. fda.govwikidoc.org Penbutolol itself antagonizes the heart rate effects of infused isoproterenol. fda.govwikidoc.org

Table 2: Relative Potency of 4-Hydroxy Penbutolol in Antagonizing Isoproterenol Response

| Model | Compound | Relative Potency (compared to Penbutolol) | Target Receptor Response |

| Isolated Guinea Pig Trachea | 4-Hydroxy Penbutolol | 1/8 to 1/15 | Blocking isoproterenol-induced beta-adrenergic response |

| Anesthetized Dogs | 4-Hydroxy Penbutolol | 1/8 to 1 | Blocking isoproterenol-induced beta-adrenergic response |

Note: This table highlights the relative activity of the penbutolol metabolite in specific in vivo and in vitro models. fda.govwikidoc.org

Reserpinized Rat Models: Sympathomimetic Activity Assessment

Toxicological Studies in Animal Models

Toxicological studies in animals have assessed the potential adverse effects of penbutolol, including its impact in combination with other drugs and its effects on reproduction.

Studies in rats have investigated the effects of penbutolol in combination with triamterene (B1681372) and hydrochlorothiazide (B1673439). This combination, at doses up to 40 mg/kg (penbutolol), 50 mg/kg (triamterene), and 25 mg/kg (hydrochlorothiazide), increased the incidence and severity of renal tubular dilation and regeneration when compared to rats treated only with triamterene and hydrochlorothiazide. fda.govwikidoc.orgrxlist.com

Table 3: Renal Findings in Rats Treated with Combination Therapy

| Treatment Combination | Observed Renal Effect | Comparison Group |

| Penbutolol + Triamterene + HCTZ | Increased renal tubular dilation and regeneration | Triamterene + Hydrochlorothiazide alone |

Note: This table summarizes the findings regarding renal effects in rats when penbutolol was combined with specific diuretics. fda.govwikidoc.orgrxlist.com

In dogs administered the same doses of triamterene and hydrochlorothiazide alone and in combination with penbutolol, an increase in serum alkaline phosphatase and serum alanine (B10760859) transferase was observed. fda.govwikidoc.orgrxlist.com However, these biochemical changes were not accompanied by gross or microscopic abnormalities. fda.govwikidoc.orgrxlist.com No significant toxicologic findings were noted in rats and dogs treated with a combination of penbutolol and hydrochlorothiazide without triamterene. fda.govrxlist.com

Table 4: Serum Enzyme Levels in Dogs with Combination Therapy

| Treatment Combination | Observed Serum Enzyme Effect | Accompanying Histopathology |

| Penbutolol + Triamterene + HCTZ | Increased serum alkaline phosphatase and alanine transferase | No gross or microscopic abnormalities |

Note: This table outlines the observed changes in liver enzymes in dogs and the lack of corresponding tissue damage. fda.govwikidoc.orgrxlist.com

Reproductive performance and teratology studies have been conducted in animal models to assess the potential of penbutolol to affect fertility and fetal development. Penbutolol did not show adverse effects on fertility or general reproductive performance in mice and rats at oral doses up to 172 mg/kg/day. fda.govrxlist.com Teratology studies in rats and rabbits revealed no teratogenic effects related to treatment with penbutolol at oral doses up to 200 mg/kg/day. fda.govwikidoc.orgrxlist.comdrugs.com This dose is approximately 250 times the maximum recommended human dose. fda.govwikidoc.orgrxlist.com

In rabbits, a slight increase in intrauterine fetal mortality and a reduced 24-hour offspring survival rate were observed in groups treated with 125 mg/kg/day (156 times the maximum recommended human dose), but not in groups treated with lower doses (0.2 and 5 mg/kg/day). fda.govwikidoc.orgrxlist.comdrugs.com In a perinatal and postnatal study in rats, pup body weight and pup survival rate were reduced at the highest dose level of 160 mg/kg/day. fda.gov

Table 5: Reproductive and Teratology Findings in Animal Studies

| Animal Species | Study Type | Dose Levels (mg/kg/day) | Key Findings |

| Mice and Rats | Reproductive Performance | Up to 172 | No adverse effects on fertility or general reproductive performance. fda.govrxlist.com |

| Rats and Rabbits | Teratology | Up to 200 | No teratogenic effects observed. fda.govwikidoc.orgrxlist.comdrugs.com |

| Rabbits | Teratology | 125 | Slight increase in intrauterine fetal mortality and reduced 24-hour offspring survival rate. fda.govwikidoc.orgrxlist.comdrugs.com |

| Rabbits | Teratology | 0.2 and 5 | No increase in intrauterine fetal mortality or reduced offspring survival rate. fda.govwikidoc.orgrxlist.comdrugs.com |

| Rats | Perinatal and Postnatal | 160 | Reduced pup body weight and pup survival rate. fda.gov |

Note: This table summarizes key findings from reproductive and teratology studies across different animal species and dose levels. fda.govwikidoc.orgrxlist.comdrugs.com

Serum Alkaline Phosphatase and Alanine Transferase Elevations in Dogs

Novel Therapeutic Applications in Preclinical Models

Preclinical research has begun to uncover potential novel therapeutic applications for penbutolol beyond its traditional use as a beta-blocker. These investigations often leverage the compound's broader pharmacological profile, including its interactions with neurotransmitter systems.

Alzheimer's Disease Mouse Models: Reversion of Cognitive Impairment and Amyloid-Beta Plaque Reduction

Studies in Alzheimer's disease (AD) mouse models have investigated the effects of penbutolol on key pathological hallmarks and cognitive deficits associated with the disease. Research utilizing models such as AppNL-G-F, AppNL-F, and 3xTg-AD mice, which exhibit characteristics of AD including amyloid-beta (Aβ) plaque accumulation and cognitive impairment, has shown promising results. nih.govembopress.orgxiahepublishing.com

One study identified penbutolol as a compound capable of overturning cognitive impairment in AD mice. nih.gov Furthermore, this research indicated that penbutolol treatment led to a reduction in Aβ plaques in the hippocampus, a brain region critically involved in memory and learning that is significantly affected by AD pathology. nih.govembopress.orgxiahepublishing.com The same study also suggested that penbutolol partially restored the physiological levels of AD signature genes towards those observed in wild-type mice. nih.gov This suggests a potential disease-modifying effect, addressing not only the symptoms but also some underlying molecular dysregulations in AD models.

In Vitro Studies: Ligand Affinity to 5-HT1A Receptor and Serotonin (B10506) Transmission

In vitro studies provide crucial insights into the direct interactions of a compound with specific receptors and their impact on neurotransmitter systems. Penbutolol has been investigated for its affinity to the serotonin 5-HT1A receptor. nih.gov

Research indicates that penbutolol possesses high affinity for human 5-HT1A receptors in post-mortem brain slices. researchgate.net In healthy volunteers, penbutolol was shown to occupy human 5-HT1A receptors at clinical doses, as demonstrated by positron emission tomography (PET) studies. researchgate.netnih.gov The 5-HT1A receptor is a G-protein coupled receptor that exists in high and low affinity states, with antagonists binding to both states. nih.gov Activation of 5-HT1A receptors can have inhibitory effects on neuronal activity, including serotonergic neurons in the raphe nuclei (autoreceptors) and postsynaptic neurons in areas like the cortex and hippocampus. nih.gov

While penbutolol demonstrates affinity and occupancy at the 5-HT1A receptor, the precise details of its impact on serotonin transmission, such as whether it acts as an agonist or antagonist at this receptor in various contexts, require further in-depth analysis of the specific in vitro studies cited nih.gov. However, some sources indicate penbutolol has antagonistic effects at the 5-HT1A receptor. drugbank.com The interaction with the serotonergic system, particularly the 5-HT1A receptor, may contribute to penbutolol's observed effects in preclinical models, potentially influencing cognitive function or behavioral responses.

Clinical Research and Efficacy Studies

Hypertension Management Research

Research into penbutolol for hypertension management has explored various aspects of its clinical utility, including comparisons with other antihypertensive agents, optimal dosing, and use in different treatment strategies.

Comparative Efficacy Studies (e.g., against Propranolol)

Studies have compared the antihypertensive efficacy of penbutolol with that of propranolol (B1214883). A double-blind crossover study involving patients with moderate hypertension found that penbutolol administered as a single daily dose (20-120 mg) produced significant reductions in both supine and erect blood pressure that were similar to those achieved with propranolol given twice daily (80-400 mg). nih.gov While both drugs effectively lowered blood pressure, penbutolol did not reduce heart rate to the same extent as equivalent doses of propranolol. nih.gov

Another comparative study in hypertensive patients with impaired renal function showed that both penbutolol (40 mg once daily) and propranolol (80 mg twice daily) significantly decreased mean arterial pressure and heart rate. nih.gov

Dose-Response Relationship and Optimal Dose Determination in Clinical Trials

The dose-response relationship of penbutolol in hypertension has been evaluated in clinical trials. A double-blind multiclinic study in 302 outpatients with mild to moderate hypertension assessed single daily doses of 10 mg, 20 mg, and 40 mg over 6 weeks compared to placebo. nih.gov Mean declines in supine diastolic blood pressure were comparable across the three penbutolol doses and significantly superior to placebo. nih.gov A significant difference between dosage groups for supine systolic blood pressure was observed, with the 20 mg/day dose showing a significantly larger decline than the 10 mg/day dose. nih.gov Maximum blood pressure response typically developed within approximately 4 weeks at 10 mg/day and within 2 weeks at the higher dosages. nih.gov Some studies indicated that increasing the dose from 40 mg to 80 mg did not result in additional blood pressure reduction. fda.govwikidoc.org Based on the rapid onset of effect, good efficacy, and tolerability, the 20 mg once-daily dose has been suggested as potentially optimal for therapy. nih.gov

Monotherapy and Combination Therapy Research (e.g., with Thiazide-Type Diuretics)

Penbutolol has been studied both as monotherapy and in combination with other antihypertensive agents, particularly thiazide-type diuretics. An open, co-operative study in 227 patients with mild to severe essential hypertension demonstrated that penbutolol as monotherapy, primarily at a single daily dose of 40 mg, resulted in significant reductions in systolic, diastolic, and mean arterial blood pressure after 2 weeks, with further reductions observed after 8 weeks. tandfonline.comnih.gov

Combination therapy with penbutolol and diuretics has also been investigated. A 6-month open study in patients with moderate essential or renal hypertension evaluated penbutolol alone and in combination with furosemide. journals.co.zanih.gov Two-thirds of patients showed a good response to penbutolol alone (40 mg or 80 mg once daily). journals.co.za Patients who did not achieve satisfactory control with penbutolol monotherapy were treated with a combination of penbutolol and furosemide, with most achieving satisfactory blood pressure control by the end of the study. journals.co.zanih.gov Another study investigated a fixed-dose combination of 40 mg penbutolol with 6 mg piretanide (B1678445) (a diuretic) in patients with mild to moderate essential hypertension. nih.gov This combination resulted in significantly greater reductions in systolic and diastolic blood pressure at rest, during exercise, and in the 24-hour diurnal profile compared to placebo. nih.gov

A controlled study comparing 80 mg penbutolol once daily to 100 mg hydrochlorothiazide (B1673439) once daily in hypertensive patients showed that penbutolol significantly reduced supine and standing blood pressure, and this effect was more potent than hydrochlorothiazide, particularly in the evening. nih.gov The hypotensive effect of penbutolol remained for 24 hours. nih.gov

Antihypertensive Efficacy and Tolerance in Specific Patient Populations (e.g., Black South Africans)

The antihypertensive efficacy of penbutolol has been assessed in specific patient populations, including Black South Africans. A randomized placebo-controlled crossover study in nonobese Black South Africans with mild to moderate essential hypertension evaluated penbutolol monotherapy at doses of 40 mg and 80 mg per day. nih.govresearchgate.net In the patients who completed the study and whose diastolic blood pressure was reduced below 95 mmHg, mean systolic pressure decreased by 21 mmHg and mean diastolic pressure decreased by 11 mmHg during penbutolol treatment. nih.govresearchgate.net These findings suggested that penbutolol monotherapy could be an alternative therapeutic approach for hypertension in Black South Africans. nih.govresearchgate.net However, some reports suggest that response rates to penbutolol may be greater in Caucasians than in Black individuals. fda.govwikidoc.org

Long-Term Antihypertensive Effects and Sustained Response

The long-term antihypertensive effects and sustained response to penbutolol have been examined in clinical studies. A 6-month open study demonstrated that the major reduction in blood pressure with penbutolol occurred within the first two weeks of therapy, and this response was maintained throughout the entire study period. journals.co.zanih.gov Long-term treatment (3-8 months) with penbutolol at doses ranging from 4-60 mg/day was found to produce an acceptable antihypertensive effect in patients with moderate hypertension. nih.gov The duration of antihypertensive effects during chronic administration of penbutolol permits a once-daily dosage schedule. fda.gov Sudden withdrawal of penbutolol after one month of therapy resulted in a slow return to baseline blood pressures over a two-week period without rebound. nih.gov

Angina Pectoris Prophylaxis Research

Penbutolol has also been investigated for its efficacy in the prophylaxis of angina pectoris. Studies have shown that penbutolol is an effective anti-anginal agent. journals.co.za Significant beta-blockade, as indicated by a reduction in heart rate during exercise, has been shown to persist for at least 24 hours after penbutolol administration in healthy subjects. nih.gov While the recommended dosage schedule for angina prophylaxis often involves single daily doses (20 or 40 mg), many studies to date have not been specifically designed to definitively demonstrate that the anti-anginal benefits of a single dose extend throughout a full 24-hour dosing interval, indicating a need for further research in this area. nih.gov

A double-blind placebo-controlled study in patients with angina pectoris demonstrated that penbutolol treatment (dosage range 8 mg to 50 mg per day) resulted in a significant reduction in anginal attacks, nitroglycerin consumption, and subjective improvement in a significant percentage of patients. researchgate.net Effort tolerance was also significantly improved in those receiving penbutolol. researchgate.net Intravenous penbutolol has also been evaluated for its hemodynamic dose-response effects in patients with coronary artery disease, showing a decrease in heart rate and a relatively modest depression of cardiac performance while attenuating exercise-induced angina. nih.gov

Data Table: Comparative Efficacy of Penbutolol and Propranolol in Hypertension

| Study Design | Patient Population | Penbutolol Dose (once daily) | Propranolol Dose (twice daily) | Key Finding | Citation |

| Double-blind crossover | Moderate hypertension (n=14) | 20-120 mg | 80-400 mg | Similar significant reductions in supine and erect blood pressure. | nih.gov |

| Clinical trial (renal impairment) | Hypertensive with impaired renal function (n=12) | 40 mg | 80 mg | Significant decrease in mean arterial pressure and heart rate with both drugs. | nih.gov |

Data Table: Penbutolol Monotherapy Efficacy in Essential Hypertension

| Study Design | Patient Population (n) | Penbutolol Dose (once daily) | Duration | Key Efficacy Finding | Citation |

| Open, co-operative | 227 | Primarily 40 mg | 8 weeks | Significant reduction in systolic, diastolic, and mean arterial blood pressure after 2 and 8 weeks. Largest reduction in more severe hypertension. | tandfonline.comnih.gov |

| Open (long-term) | 82 (69 completed ≥ 3 months) | 40 mg or 80 mg | 6 months | Good response in two-thirds of patients; response maintained throughout study. | journals.co.zanih.gov |

| Randomized placebo-controlled crossover | 50 (35 completed) | 40 mg, increased to 80 mg in poor responders | 12 weeks | In responders, mean systolic BP decreased by 21 mmHg, mean diastolic BP by 11 mmHg. | nih.govresearchgate.net |

Data Table: Penbutolol Dose-Response in Hypertension

| Study Design | Patient Population (n) | Penbutolol Doses (once daily) | Duration | Key Dose-Response Finding | Citation |

| Double-blind multiclinic | 302 | 10 mg, 20 mg, 40 mg | 6 weeks | Comparable declines in supine diastolic BP across doses; 20 mg showed larger supine systolic BP decline than 10 mg. | nih.gov |

Data Table: Penbutolol in Angina Pectoris Prophylaxis

| Study Design | Patient Population (n) | Penbutolol Dose Range (per day) | Duration | Key Efficacy Finding | Citation |

| Double-blind placebo-controlled | 52 (46 analyzed) | 8 mg to 50 mg | 6 weeks | Significant reduction in anginal attacks, nitroglycerin consumption, and improved effort tolerance in a significant percentage of patients. | researchgate.net |

Patient Response Heterogeneity: Influence of Sex and Race on Efficacy

Clinical research investigating the efficacy of Penbutolol has explored potential variations in patient response based on demographic factors such as sex and race. While some studies suggest that sex does not significantly impact the response rates to Penbutolol, differences in efficacy have been observed between racial groups.

Studies have indicated that response rates to Penbutolol are unaffected by sex or age. fda.gov However, these rates appear to be greater in Caucasian individuals compared to Black individuals. fda.gov This suggests a potential influence of race on the therapeutic effectiveness of Penbutolol in hypertensive patients.

Further research has specifically examined the effects of Penbutolol on beta-1-adrenoceptor sensitivity in different racial groups. A study assessing the effects of Penbutolol on exercise-induced tachycardia in healthy Black and White volunteers found notable differences. nih.gov The results indicated that Black volunteers required a higher dose of Penbutolol to achieve a similar degree of beta-1-adrenoceptor blockade when compared to their White counterparts. nih.gov Additionally, the maximal response observed in Black individuals appeared to be lower. nih.gov This finding aligns with observations from studies on other beta-blockers, where Black patients have sometimes shown a lesser reduction in blood pressure compared to White patients. researchgate.netnih.gov

While the precise mechanisms underlying these observed racial differences in Penbutolol efficacy are not fully established, variations in pharmacokinetics, pharmacodynamics, and genetic factors, such as polymorphisms in adrenergic receptors, may play a role. researchgate.netnih.govubc.ca

Summary of Observed Race Differences in Penbutolol Response

| Demographic Factor | Observation Regarding Penbutolol Efficacy | Source |

| Sex | Unaffected by sex. | fda.gov |

| Race | Greater response rates in Caucasians than Blacks. | fda.gov |

| Race (Exercise-induced tachycardia) | Black volunteers required higher doses for similar beta-1-adrenoceptor blockade; potentially lower maximal response in Blacks. | nih.gov |

Note: The data presented in this table are based on findings from the cited research. Specific numerical data on response rates or effect sizes may vary between studies.

These findings highlight the importance of considering racial background when evaluating the potential efficacy of Penbutolol, although individual patient responses can vary regardless of demographic group.

Drug Drug and Pharmacodynamic Interaction Research

Interactions with Other Cardiovascular Agents

Calcium Antagonists: Synergistic Hypotensive Effects, Bradycardia, and Arrhythmias

Concomitant use of beta-adrenergic blocking agents, including penbutolol, with oral calcium antagonists has been associated with synergistic hypotensive effects, bradycardia, and arrhythmias in some patients. fda.govrxlist.commims.com Calcium channel blockers, particularly non-dihydropyridine types like verapamil (B1683045) and diltiazem, can cause additive reductions in heart rate, cardiac conduction, and contractility when used with beta-blockers. drugs.comnih.gov This combination, while potentially useful in some clinical scenarios, carries a risk of serious cardiovascular adverse effects such as severe hypotension, exacerbation of angina, and congestive heart failure. drugs.com Reports have also included ventricular asystole, sinus arrest, and heart block. drugs.com The risk of these interactions is amplified with higher dosages, intravenous administration, pre-existing left ventricular dysfunction, or atrioventricular conduction abnormalities. drugs.com

Antihypertensive Agents (e.g., ACE inhibitors, Diuretics, Vasodilators)

Penbutolol may be used in combination with other antihypertensive agents. nih.govdrugbank.com For instance, penbutolol has been used alongside hydrochlorothiazide (B1673439), a thiazide-type diuretic, in clinical studies without unexpected adverse reactions. fda.govrxlist.com Concomitant use with other antihypertensives and hypotensive agents, including vasodilators and ACE inhibitors, may lead to additive effects on blood pressure and orthostasis. drugs.comdrugs.com ACE inhibitors like enalapril (B1671234) are used to treat high blood pressure and heart failure, often in combination with diuretics. wikipedia.orgfishersci.ca Vasodilators such as nitroglycerin are also used for cardiovascular conditions including hypertension and heart failure. wikipedia.org

Pharmacokinetic Interactions

Impact of Cimetidine (B194882) on Penbutolol Clearance and Glucuronidation

Studies have investigated the effect of cimetidine, a histamine (B1213489) H2 receptor antagonist, on the pharmacokinetics of penbutolol. fda.govrxlist.comnih.govcapes.gov.brnih.gov Cimetidine has been shown to have no effect on the clearance of penbutolol. fda.govrxlist.comnih.govcapes.gov.br Penbutolol's major metabolite is a glucuronide, and research indicates that cimetidine does not inhibit this glucuronidation process. fda.govrxlist.comnih.govcapes.gov.br While plasma levels of unmetabolized penbutolol showed a slight but non-significant increase in one study with concomitant cimetidine administration, the biphasic elimination kinetics of penbutolol were not affected. nih.gov However, levels of 4-hydroxypenbutolol (B1197745) and 4-hydroxypenbutolol glucuronide were significantly reduced. nih.gov

Data Table: Impact of Cimetidine on Penbutolol and Metabolite Plasma Levels (Based on limited data)

| Compound | Change in Plasma Levels with Cimetidine | Significance |

| Unmetabolized Penbutolol | Slight, non-significant increase | Non-significant |

| 4-hydroxypenbutolol | Significantly reduced | Significant |

| 4-hydroxypenbutolol glucuronide | Significantly reduced | Significant |

Note: This table is based on findings from a specific study in healthy volunteers nih.gov and may not be universally applicable.

Effects on Lidocaine (B1675312) Volume of Distribution

Penbutolol has been shown to increase the volume of distribution of lidocaine in healthy subjects. fda.govrxlist.comnih.govdrugbank.com In one study involving healthy volunteers, the lidocaine volume of distribution was significantly increased during penbutolol treatment (4.9 vs 3.4 L/kg, p < 0.005), resulting in a significant prolongation of lidocaine elimination half-life (2.5 vs 2.0 h, p < 0.025). nih.gov The mechanism underlying this distributional shift is not definitively established but may be related to alterations in peripheral blood flow and subsequent tissue uptake of lidocaine. nih.gov Total metabolic clearance of lidocaine was not significantly altered by penbutolol in this study. nih.gov This potential increase in lidocaine's volume of distribution could necessitate higher loading doses of lidocaine if the finding is applicable to patient populations. fda.govrxlist.comnih.gov

Data Table: Effect of Penbutolol on Lidocaine Pharmacokinetics in Healthy Volunteers

| Parameter | Lidocaine Alone (Mean ± SD) | Lidocaine with Penbutolol (Mean ± SD) | p-value |

| Volume of Distribution (L/kg) | 3.4 | 4.9 | < 0.005 |

| Elimination Half-life (h) | 2.0 | 2.5 | < 0.025 |

| Total Metabolic Clearance (ml/min/kg) | 19.4 | 23.0 | Not significant |

Note: Data extracted from a study in seven healthy volunteers nih.gov. Values are approximate means from the source.

Metabolism Modulation by Other Drugs

The metabolic fate of penbutolol can be influenced by co-administration with certain drugs. Available data suggest that some agents may either increase or decrease the rate at which penbutolol is metabolized.

| Interacting Drug | Effect on Penbutolol Metabolism | Source |

| Abatacept | Increased metabolism | drugbank.com |

| Abiraterone | Decreased metabolism | drugbank.com |

| Acebutolol (B1665407) | Decreased metabolism | drugbank.com |

| Bimekizumab | Increased metabolism | drugbank.com |

| Biperiden | Decreased metabolism | drugbank.com |

Research indicates that the metabolism of penbutolol can be increased when combined with Abatacept or Bimekizumab. drugbank.com Conversely, co-administration with Abiraterone, Acebutolol, or Biperiden may lead to a decrease in penbutolol metabolism. drugbank.com Penbutolol is primarily metabolized in the liver through hydroxylation and glucuroconjugation, forming a glucuronide metabolite and a semi-active 4-hydroxy metabolite. drugbank.com It is noted that cimetidine, a P-450 enzyme inhibitor, does not affect the clearance of penbutolol, as its major metabolite is a glucuronide, and cimetidine does not inhibit glucuronidation. nih.govnih.gov

Influence on Excretion Rates of Co-administered Drugs

Penbutolol's presence may also impact the excretion rates of other medications. While comprehensive data on all potential interactions are continuously being compiled, some specific instances have been noted.

Research indicates that Penbutolol may decrease the excretion rate of Bicisate, potentially leading to higher serum levels of Bicisate. drugbank.com

| Co-administered Drug | Effect of Penbutolol on Excretion Rate | Potential Outcome | Source |

| Bicisate | Decreased excretion rate | Higher serum level of Bicisate | drugbank.com |

Specific interactions regarding the influence of penbutolol on the excretion rates of Baricitinib, Bismuth subgallate, or Amikacin were not prominently detailed in the consulted literature. Baricitinib is primarily excreted via urine and feces, with less than 10% metabolized by CYP3A4. wikipedia.orgmims.com Amikacin is mostly eliminated unmetabolized by the kidney. wikipedia.org

Pharmacodynamic Interactions

Pharmacodynamic interactions occur when the effects of one drug are altered by the presence of another at the site of action or through effects on physiological systems.

Catecholamine-Depleting Drugs

Concomitant use of penbutolol with catecholamine-depleting drugs, such as reserpine, is generally not recommended. mims.com This combination can lead to additive effects, potentially resulting in hypotension and/or marked bradycardia. mims.com Close observation of the patient is advised if this combination is used due to the risk of vertigo, syncope, or postural hypotension. fda.gov

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Reduced Antihypertensive Activity

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) can diminish the antihypertensive effects of beta-blockers, including penbutolol. drugbank.comdrugbank.comconicet.gov.ar Specific NSAIDs like aceclofenac, acemetacin, and ibuprofen (B1674241) have been noted to potentially decrease the antihypertensive activities of penbutolol. drugbank.comdrugbank.com This interaction is thought to be related to the inhibition of prostaglandin (B15479496) synthesis by NSAIDs. medscape.com

Alcohol: Impact on Psychomotor Function